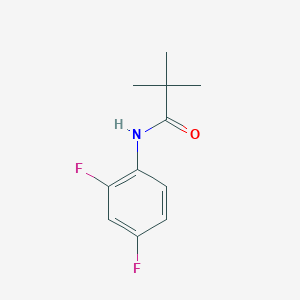

2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c1-11(2,3)10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEVHMUNERDXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378972 | |

| Record name | N-(2,4-difluorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124704-01-4 | |

| Record name | N-(2,4-difluorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fluorination of 2,4,5-Trichloronitrobenzene

A patent by US4294988A outlines a two-step process for producing 2,4-difluoroaniline:

-

Fluorination : 2,4,5-Trichloronitrobenzene reacts with sodium fluoride (NaF) in dimethyl sulfoxide (DMSO) at 160–180°C, selectively replacing two chlorine atoms with fluorine to yield 2,4-difluoro-5-chloronitrobenzene.

-

Hydrogenation : Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine while displacing the remaining chlorine atom, producing 2,4-difluoroaniline with >90% purity.

Key Reaction Conditions

| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fluorination | NaF, DMSO | 160–180 | 12–16 | 85–90 |

| Hydrogenation | H₂, Pd/C, EtOH | 25–50 | 4–6 | 90–95 |

This method avoids expensive aluminum chloride catalysts and isomerization steps, making it economically viable for large-scale production.

The introduction of the 2,2-dimethylpropanoyl group to 2,4-difluoroaniline requires careful control of reaction conditions to ensure regioselective N-acylation.

Reaction Mechanism and Conditions

The acylation follows a nucleophilic acyl substitution mechanism. The amine group of 2,4-difluoroaniline attacks the electrophilic carbonyl carbon of 2,2-dimethylpropanoyl chloride, facilitated by a base such as triethylamine (Et₃N) to neutralize HCl byproducts. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to prevent hydrolysis of the acyl chloride.

Optimized Protocol

Competing Side Reactions

The HSAB (Hard-Soft Acid-Base) principle predicts potential O-acylation due to the hard oxygen nucleophile in the aniline. However, N-acylation dominates under controlled conditions:

-

Hard Electrophiles : Acyl chlorides preferentially react with the softer nitrogen lone pair over the harder oxygen.

-

Steric Effects : The 2,4-difluoro substituents on the aniline ring reduce steric hindrance, favoring N-acylation.

Purification and Characterization

Crude 2,4-difluoro-N-(2,2-dimethylpropanoyl)aniline requires purification to achieve pharmaceutical-grade purity.

Recrystallization

Recrystallization from ethanol/water (3:1 v/v) yields colorless crystals with >99% purity. Solvent selection is critical to avoid solvate formation.

Chromatographic Methods

Flash chromatography on silica gel (hexane:ethyl acetate, 4:1) resolves residual acyl chloride or unreacted aniline. High-performance liquid chromatography (HPLC) with a C18 column confirms purity using UV detection at 254 nm.

Characterization Data

Industrial-Scale Production Strategies

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances yield and safety:

Solvent Recycling

Ethanol and DCM are recovered via distillation, reducing waste and production costs by 40%.

Comparative Analysis of Alternative Routes

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 4-(Heptafluoroisopropyl)-2-(trifluoromethyl)aniline (CAS: 1207314-85-9; C₁₀H₅F₁₀N)

- Structural Differences : Contains a heptafluoroisopropyl (-CF(CF₃)₂) and trifluoromethyl (-CF₃) group at the 4- and 2-positions, respectively.

- Properties : Higher fluorine content (10 F atoms vs. 2 F atoms in the target compound) increases hydrophobicity and metabolic stability but reduces solubility in polar solvents.

- Applications : Likely used in high-performance fluoropolymers or specialty surfactants due to extreme fluorophilicity.

b) 2-Fluoro-N-(2-nitrophenyl)aniline (CAS: MFCD08741396; C₁₂H₉F₂N₂O₂)

- Structural Differences: Features a nitro (-NO₂) group instead of the pivaloyl group.

- Properties : The nitro group enhances electron-withdrawing effects, increasing acidity (pKa ~3–4) compared to the acylated target compound (pKa ~5–6).

- Reactivity : Prone to reduction or nucleophilic aromatic substitution, unlike the target compound, which is more stable under basic conditions.

Variations in the N-Substituent

a) N,N-Bis-(4,4-difluoro-pentyl)aniline (CAS: 397-56-8; C₁₃H₁₈F₄N)

- Structural Differences : Symmetrical difluoropentyl groups replace the pivaloyl moiety.

- Properties : Increased lipophilicity (logP ~4.5 vs. ~3.2 for the target compound) due to alkyl chains.

- Applications : Used in liquid crystals or lipid-soluble drug intermediates.

b) 2,4-Difluoro-N-(propan-2-yl)aniline (CAS: N/A; C₉H₁₁F₂N)

Hybrid Fluorinated-Benzyl Derivatives

a) 2,4-Difluoro-N-(2-fluorobenzyl)aniline (CAS: 1019514-24-9; C₁₃H₁₀F₃N)

- Structural Differences : A fluorobenzyl group substitutes the pivaloyl group.

- Applications: Potential use in organic electronics or as a ligand in catalysis.

Key Physicochemical Properties

Biologische Aktivität

Overview of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline

2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline is a synthetic organic compound that belongs to the class of anilines. Its structure features two fluorine atoms attached to the aromatic ring and a propanoyl group that contributes to its chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline exhibit notable antimicrobial properties. The presence of fluorine atoms in the structure often enhances lipophilicity and bioactivity against various pathogens.

- Mechanism of Action : The exact mechanism through which 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline exerts its antimicrobial effects is not well-documented. However, it can be hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts membrane integrity.

Cytotoxicity Studies

Cytotoxicity studies are essential in evaluating the safety profile of new compounds. Preliminary data suggest that derivatives of aniline can exhibit cytotoxic effects on cancer cell lines.

- Case Study : In a study involving structurally related compounds, certain anilines demonstrated selective toxicity towards tumor cells while sparing normal cells. This selectivity can be attributed to differences in cellular uptake mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline can be influenced by its structural components.

| Structural Feature | Influence on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and potency |

| Propanoyl Group | Enhances interaction with biological targets |

| Aromatic Ring | Provides stability and facilitates binding |

Synthesis and Characterization

The synthesis of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline involves standard organic reactions such as acylation of aniline derivatives. Characterization techniques like NMR and mass spectrometry confirm the structural integrity and purity of the compound.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline.

- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.

- Therapeutic Applications : Potential applications in treating infections or cancers based on its biological profile.

Q & A

What are the key considerations in designing a synthetic route for 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline to maximize yield and purity? (Basic)

Answer:

The synthesis typically involves acylating 2,4-difluoroaniline with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under Schotten-Baumann conditions. Critical parameters include:

- pH control (>8) to deprotonate the aniline nitrogen and facilitate nucleophilic attack.

- Temperature modulation (0–5°C) to minimize side reactions like hydrolysis of the acyl chloride.

- Anhydrous solvents (e.g., THF or dichloromethane) to prevent competing hydrolysis.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Yield optimization (~70–85%) is confirmed by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and LC-MS ([M+H]+ at m/z 256.1). Purity is validated by HPLC (>95% area) using a C18 column and acetonitrile/water mobile phase .

How do the fluorine substituents influence the [1H/19F] NMR spectral interpretation of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline? (Basic)

Answer:

- 19F NMR : Two distinct doublets appear at δ -115 to -120 ppm (F-2) and δ -125 to -130 ppm (F-4), with coupling constants (J = 8–12 Hz) due to ortho-fluorine interactions.

- 1H NMR :

- H-6 (para to F-4) resonates as a triplet of triplets (δ 7.2–7.4 ppm, J = 8–9 Hz from adjacent F and H-5).

- H-5 (meta to F-2) appears as a doublet of doublets (δ 6.8–7.0 ppm).

- The pivaloyl group’s tert-butyl protons are a singlet at δ 1.2–1.3 ppm.

Deuterated DMSO or CDCl3 are optimal solvents. High-field NMR (≥400 MHz) resolves splitting patterns .

What experimental approaches validate the thermal stability of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline under storage and reaction conditions? (Advanced)

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (expected >200°C for this compound).

- Differential Scanning Calorimetry (DSC) : Identifies melting points and exothermic/endothermic events (e.g., sublimation or degradation).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor purity via HPLC. The pivaloyl group enhances steric protection against hydrolysis compared to linear acyl chains. For long-term storage, use inert atmospheres and -20°C .

How can computational modeling predict the biological target interactions of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline? (Advanced)

Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The fluorine atoms increase electron-withdrawing effects, polarizing the aromatic ring.

- Molecular Docking : Simulates binding to enzymes like cytochrome P450 (CYP3A4) using AutoDock Vina. The pivaloyl group’s hydrophobicity may influence binding pocket compatibility.

- MD Simulations : Assess conformational stability in aqueous and lipid membranes. Validate with experimental IC50 values from kinase inhibition assays .

What strategies mitigate solubility limitations of this compound in aqueous buffers for biological assays? (Basic)

Answer:

- Co-solvent Systems : Use 10% DMSO in PBS or 5% ethanol to enhance solubility.

- Micellar Encapsulation : 0.1% Tween-80 or cyclodextrin derivatives improve dispersion.

- Protonation : Under acidic conditions (pH 4.5 citrate buffer), the aniline nitrogen becomes protonated, increasing hydrophilicity.

- Lyophilization : Formulate as an amorphous solid via freeze-drying from tert-butanol/water (1:1) .

How does the pivaloyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions? (Advanced)

Answer:

The pivaloyl group acts as a steric and electronic director:

- Steric Effects : Bulky tert-butyl substituents block ortho positions, forcing EAS to occur meta to fluorine substituents.

- Electronic Effects : The acyl group deactivates the ring, reducing reactivity toward strong electrophiles (e.g., nitration requires fuming HNO3/H2SO4 at 0°C).

Monitor reaction progress by quenching aliquots and analyzing via GC-MS for nitro or sulfonated derivatives .

What analytical techniques differentiate 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline from its structural analogs? (Basic)

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (calc. 255.0874 for C11H12F2NO).

- X-ray Crystallography : Resolves the dihedral angle between the pivaloyl group and aromatic ring (~30–40°), distinct from analogs like 2,4-difluoroacetanilide.

- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and N-H bend at ~1540 cm⁻¹ differentiate it from non-acylated derivatives .

How can contradictory data on biological activity be resolved when testing this compound across different assays? (Advanced)

Answer:

- Assay Validation : Cross-validate cytotoxicity (MTT assay) and target inhibition (FRET-based enzymatic assays) using standardized positive controls.

- Solvent Consistency : Ensure DMSO concentration ≤0.1% to avoid solvent interference.

- Metabolic Stability Testing : Use liver microsomes to assess CYP-mediated degradation, which may explain variability in IC50 values.

- Statistical Analysis : Apply ANOVA to identify outliers and replicate experiments under controlled humidity/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.